molecular formula C18H22N2O B14770211 4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B14770211
M. Wt: 282.4 g/mol
InChI Key: GJPULNIBKIHMMF-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole is a compound that features a unique structure combining an adamantyl group, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a series of reactions starting from adamantane. This can involve halogenation followed by substitution reactions.

    Pyridine Ring Introduction: The pyridine ring is incorporated through a coupling reaction with the adamantyl intermediate.

    Oxazole Ring Formation: The final step involves the cyclization to form the oxazole ring, which can be achieved through various cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The adamantyl group provides a bulky, hydrophobic moiety that can interact with hydrophobic pockets in proteins or other biological molecules. The pyridine and oxazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl group but differ in their functional groups and overall structure.

    Pyridine Derivatives: Compounds such as 2-pyridylamine and 2-pyridylmethanol have the pyridine ring but lack the adamantyl and oxazole components.

    Oxazole Derivatives: Compounds like 2-oxazoline and 2-oxazolecarboxylic acid contain the oxazole ring but differ in other structural aspects.

Uniqueness

4-(1-Adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole is unique due to the combination of the adamantyl, pyridine, and oxazole moieties in a single molecule. This unique structure imparts specific properties, such as enhanced stability and specific binding interactions, making it valuable for various applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-(1-adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H22N2O/c1-2-4-19-15(3-1)17-20-16(11-21-17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,16H,5-11H2

InChI Key

GJPULNIBKIHMMF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=CC=CC=N5

Origin of Product

United States

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